molecular formula C8H12N2 B147258 Betahistine CAS No. 5638-76-6

Betahistine

Cat. No.: B147258
CAS No.: 5638-76-6
M. Wt: 136.19 g/mol
InChI Key: UUQMNUMQCIQDMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Betahistine is a synthetic compound that is primarily used as an anti-vertigo medication. It is commonly prescribed for balance disorders or to alleviate vertigo symptoms. This compound was first registered in Europe in 1970 for the treatment of Ménière’s disease, a disorder of the inner ear that causes episodes of vertigo, tinnitus, and hearing loss . its efficacy in treating Ménière’s disease remains a topic of debate .

Mechanism of Action

Target of Action

Betahistine primarily targets histamine receptors , specifically the H1 and H3 receptors . These receptors are located on blood vessels in the inner ear . The H1 receptor is a weak agonist, while the H3 receptor is an antagonist .

Mode of Action

This compound interacts with its targets by acting as a weak agonist at histamine H1 receptors and a potent antagonist at histamine H3 receptors . This dual action leads to local vasodilation and increased permeability in the inner ear . This helps to reverse the underlying problem of endolymphatic hydrops, a condition thought to result from a disruption of endolymphatic fluid homeostasis in the ear .

Biochemical Pathways

This compound’s action on histamine receptors influences several biochemical pathways. It induces the production of multiple CTRP family members and activates the ERK1/2-AKT/PPARy pathway . This pathway is involved in regulating a variety of cellular processes, including cell growth and survival.

Pharmacokinetics

It undergoes extensive first-pass metabolism to the major inactive metabolite 2-pyridylacetic acid (2PAA) . Less than 5% of this compound is bound to plasma proteins, and 2PAA is rapidly excreted in the urine .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve relief from vertigo associated with Ménière’s disease . By acting on histamine receptors, this compound reduces the symptoms of this condition, which include vertigo, tinnitus, and hearing loss . It also improves the accuracy of air righting reflex, reduces the time of contact righting reflex, and decreases head tilt and swimming behavior scores in animal models .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, genetic factors and environmental conditions can influence the metabolism of this compound to its principal metabolite 2PAA, thereby affecting its pharmacokinetics . .

Biochemical Analysis

Biochemical Properties

Betahistine interacts with several enzymes, proteins, and other biomolecules. It primarily affects the histaminergic system by acting as a partial agonist of the H1 histamine receptor and an antagonist of the H3 histamine receptor . This dual action facilitates the modulation of neurotransmitter release, including acetylcholine, histamine, norepinephrine, serotonin, and γ-aminobutyric acid (GABA) . This compound’s interaction with these receptors leads to increased neuronal excitation in the vestibular nuclei, aiding in vestibular compensation .

Cellular Effects

This compound influences various types of cells and cellular processes. It increases blood flow in the brain, particularly in the inner ear’s cochlear and vestibular parts . This enhanced blood flow helps alleviate symptoms of vertigo and balance disorders. This compound also affects cell signaling pathways, gene expression, and cellular metabolism by modulating the release of neurotransmitters . These changes contribute to improved cellular function and reduced symptoms of dizziness and tinnitus.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with histamine receptors. As a partial agonist of the H1 histamine receptor, this compound stimulates these receptors, leading to vasodilation and increased blood flow . As an antagonist of the H3 histamine receptor, this compound inhibits these receptors, resulting in increased release of neurotransmitters . These combined actions help regulate neuronal excitation and improve vestibular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable, but it can degrade under certain conditions . Long-term studies have shown that this compound maintains its efficacy in reducing symptoms of vertigo and balance disorders over extended periods . The stability and degradation of this compound can influence its long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces symptoms of vertigo and improves balance . At higher doses, this compound can cause adverse effects, including gastrointestinal disturbances and headaches . Threshold effects have been observed, indicating that there is an optimal dosage range for this compound’s therapeutic effects .

Metabolic Pathways

This compound is metabolized primarily into the inactive metabolite 2-pyridylacetic acid . Monoamine oxidase enzymes are responsible for the metabolism of this compound . This metabolic pathway involves the oxidation of this compound, leading to the formation of its inactive metabolite . The interaction with monoamine oxidase enzymes is crucial for the regulation of this compound’s activity and its effects on metabolic flux and metabolite levels.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . This compound’s localization and accumulation in specific tissues, such as the inner ear, are essential for its therapeutic effects . The distribution of this compound within cells and tissues influences its efficacy in treating vertigo and balance disorders.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This compound’s presence in the inner ear’s cochlear and vestibular parts is crucial for its therapeutic effects . The subcellular localization of this compound ensures its interaction with the appropriate receptors and biomolecules, enhancing its efficacy in treating vertigo and balance disorders.

Chemical Reactions Analysis

Types of Reactions

Betahistine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Substitution: Reagents such as alkyl halides can be used for substitution reactions.

Major Products Formed

The major product formed from the oxidation of this compound is 2-pyridylacetic acid . Substitution reactions can yield various derivatives depending on the reagents used.

Comparison with Similar Compounds

Betahistine is similar to other histamine analogs such as histamine, phenethylamine, and amphetamine . it is unique in its dual action on histamine receptors, which makes it particularly effective in treating vertigo and balance disorders . Other similar compounds include:

    Histamine: A naturally occurring compound that acts on histamine receptors but lacks the dual action of this compound.

    Phenethylamine: A compound structurally similar to this compound but with different pharmacological effects.

    Amphetamine: A stimulant that affects the central nervous system but does not have the same therapeutic effects on vertigo as this compound.

This compound’s unique combination of histamine receptor modulation and its specific effects on the inner ear make it a valuable compound in the treatment of balance disorders and vertigo .

Properties

IUPAC Name

N-methyl-2-pyridin-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-9-7-5-8-4-2-3-6-10-8/h2-4,6,9H,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQMNUMQCIQDMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

54856-23-4 (mesylate), 5579-84-0 (di-hydrochloride)
Record name Betahistine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005638766
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3022665
Record name Betahistine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Betahistine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015644
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

210.9±15.0 °C
Record name Betahistine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06698
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

OBE101 is a H1 receptor agonist and partial H3 receptor antagonist. Because inhibition of H1 receptors increases feeding, agonism of H1 receptors by OBE101 should reduce feeding. By also partially antagonizing H3, OBE101 impedes a negative feedback loop that essentially prolongs stimulation of the H1 receptors., Vertigo is a disturbing sensation of movement caused by dysfunction of the labyrinth (inner ear), vestibular nerve, cerebellum, brainstem, or Central Nervous System (CNS). Vestibular forms of vertigo are often accompanied by auditory dysfunctions such as hyperacusis, hearing loss, and tinnitus. In most cases, adaptive mechanisms of the CNS lead to functional recovery after episodes of vertigo, however, syndromes such as Ménière's disease tend to cause the recurrence of vertigo symptoms. This significantly impacts the quality of life and the ability to carry out daily activities. **H1-receptor activity** The mechanism of action of betahistine is multifactorial. Ménière's disease is thought to result from a disruption of endolymphatic fluid homeostasis in the ear. Betahistine mainly acts as a histamine H1-receptor agonist. The stimulation of H1-receptors in the inner ear causes a vasodilatory effect leading to increased permeability of blood vessels and a reduction in endolymphatic pressure; this action prevents the rupture of the labyrinth, which can contribute to the hearing loss associated with Ménière's disease. Betahistine is also purported to act by reducing the asymmetrical functioning of sensory vestibular organs and increasing vestibulocochlear blood flow, relieving symptoms of vertigo. **H3-receptor activity** In addition to the above mechanisms, betahistine also acts as a histamine H3-receptor antagonist, increasing the turnover of histamine from postsynaptic histaminergic nerve receptors, subsequently leading to an increase in H1-agonist activity. H3-receptor antagonism elevates levels of neurotransmitters including serotonin in the brainstem, inhibiting the activity of vestibular nuclei, thus restoring proper balance and decreasing vertigo symptoms.
Record name OBE101
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05080
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Betahistine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06698
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

5638-76-6
Record name Betahistine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5638-76-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Betahistine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005638766
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Betahistine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06698
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name betahistine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42617
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Pyridineethanamine, N-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Betahistine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Betahistine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.625
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BETAHISTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X32KK4201D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Betahistine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015644
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

150-144
Record name Betahistine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06698
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Betahistine
Reactant of Route 2
Betahistine
Reactant of Route 3
Reactant of Route 3
Betahistine
Reactant of Route 4
Reactant of Route 4
Betahistine
Reactant of Route 5
Reactant of Route 5
Betahistine
Reactant of Route 6
Reactant of Route 6
Betahistine
Customer
Q & A

Q1: What is the primary mechanism of action of betahistine?

A1: While the precise mechanism of action remains incompletely understood, research suggests that this compound exerts its effects primarily through its interaction with histamine receptors. It acts as a weak agonist at histamine H1 receptors and a more potent antagonist at histamine H3 receptors [, , , , ].

Q2: How does this compound's interaction with histamine receptors translate into its therapeutic effects?

A2: this compound's agonistic action at H1 receptors is thought to improve blood flow in the inner ear, potentially by dilating blood vessels []. Its antagonistic action at H3 receptors, particularly autoreceptors located on histamine neurons, likely increases histamine release in the brain [, ]. This increased histaminergic activity is hypothesized to contribute to its effects on vestibular function and potentially cognitive processes [, ].

Q3: What evidence supports this compound's effect on blood flow in the inner ear?

A3: Studies in animal models have shown that this compound can increase cochlear blood flow in a dose-dependent manner []. This effect is thought to be mediated by H1 receptor agonism [].

Q4: Does this compound cross the blood-brain barrier?

A4: Yes, this compound is known to cross the blood-brain barrier, allowing it to exert its effects on central histamine receptors [, ].

Q5: What is the typical pharmacokinetic profile of this compound?

A5: this compound is rapidly absorbed after oral administration but undergoes extensive first-pass metabolism, primarily in the liver [, , ]. Its major metabolite, 2-pyridylacetic acid, is inactive but serves as a surrogate marker for this compound exposure in pharmacokinetic studies [, ].

Q6: What is the half-life of this compound?

A6: this compound has a short half-life of approximately 3-4 hours []. This short half-life necessitates multiple daily doses to maintain therapeutic concentrations.

Q7: Are there any known factors that affect this compound's pharmacokinetics?

A7: Co-administration with drugs that inhibit monoamine oxidase B, such as selegiline, can significantly increase this compound's bioavailability [, ]. This suggests a potential for drug interactions that could influence its pharmacokinetic profile.

Q8: What is the relationship between this compound dose and its effects?

A8: Research suggests that this compound's effects are dose-dependent. Studies in animal models have shown a dose-dependent increase in cochlear blood flow with this compound administration [, ]. Clinical studies also suggest a potential for greater efficacy with higher doses, but this needs further investigation [, , , ].

Q9: What in vitro models have been used to study this compound's effects?

A9: In vitro studies have investigated the effects of this compound on various cell lines, including nasal epithelial cells, fibroblasts, lung cancer cells, endothelial cells, and endometrial cells []. These studies have explored its effects on cell proliferation, apoptosis, and migration, providing insights into its potential mechanisms of action.

Q10: What animal models have been used to investigate this compound's effects on vestibular disorders?

A10: Several animal models have been employed, including unilateral labyrinthectomy in rats [] and unilateral vestibular neurectomy in cats [, ]. These models mimic aspects of vestibular dysfunction and allow for the assessment of this compound's effects on behavioral recovery and neurochemical changes.

Q11: What do preclinical studies suggest about this compound's potential in other neurological conditions?

A11: Animal studies suggest that this compound may have neuroprotective properties. For example, research in a mouse model of epilepsy indicates that this compound can attenuate seizures, neurodegeneration, apoptosis, and gliosis [].

Q12: What are the main clinical applications of this compound?

A12: this compound is primarily prescribed for the symptomatic treatment of vertigo associated with Ménière's disease and vestibular disorders [, , , , , , , ]. Its efficacy in these conditions is supported by clinical experience and some clinical trials, although further research is needed to definitively establish its effectiveness [, , , ].

Q13: What is the general safety profile of this compound?

A13: this compound is generally well-tolerated in clinical use [, ]. Most adverse effects are mild and transient, primarily involving the gastrointestinal system, such as nausea, vomiting, or dyspepsia [, , ].

Q14: Have any specific drug delivery systems been explored for this compound?

A14: Yes, researchers have investigated the use of microspheres as a sustained-release drug delivery system for this compound [, ]. These systems aim to prolong the drug's release, potentially improving patient compliance and reducing dosing frequency.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.